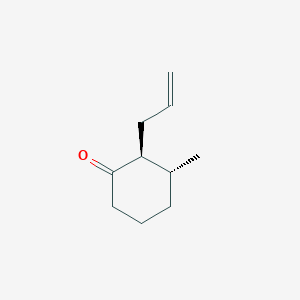
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chiral organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a prop-2-enyl group. The stereochemistry of this compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one: A diastereomer with different spatial arrangement.
(2R,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one: Another diastereomer with distinct stereochemistry.
(2R,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one: Yet another diastereomer with unique properties.
Uniqueness
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one is unique due to its specific (2S,3R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
61674-94-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-3-5-9-8(2)6-4-7-10(9)11/h3,8-9H,1,4-7H2,2H3/t8-,9+/m1/s1 |
InChI Key |
JNDGVJUNFDJOLD-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)[C@H]1CC=C |
Canonical SMILES |
CC1CCCC(=O)C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















